molecular formula C10H12N2O B3220040 4-Methoxy-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine CAS No. 1190322-66-7

4-Methoxy-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B3220040
CAS No.: 1190322-66-7
M. Wt: 176.21 g/mol
InChI Key: CRRXKFPBLJZKBS-UHFFFAOYSA-N
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Description

4-Methoxy-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound featuring a fused pyrrole-pyridine scaffold with methoxy and methyl substituents at positions 4, 2, and 6, respectively. Pyrrolo[3,2-c]pyridine derivatives are known for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties .

Properties

IUPAC Name

4-methoxy-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-6-4-8-9(11-6)5-7(2)12-10(8)13-3/h4-5,11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRXKFPBLJZKBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=C(N=C2OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxy-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine with formaldehyde in tetrahydrofuran, followed by refluxing . This method ensures the formation of the desired pyrrolopyridine structure with the methoxy and methyl substituents in place.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the isolation of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The pyridine ring can be reduced to form a dihydropyridine derivative.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method for reducing the pyridine ring.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide.

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, dihydropyridine derivatives, and various substituted pyrrolopyridines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Methoxy-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit enzymes such as topoisomerase I, which is involved in DNA replication and transcription . The compound may also modulate receptor activity by binding to specific sites, thereby influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and pharmacological differences between 4-Methoxy-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine and related compounds:

Compound Name Core Structure Substituents Biological Activity IC₅₀/Activity Metrics Key References
This compound Pyrrolo[3,2-c]pyridine 4-OCH₃, 2-CH₃, 6-CH₃ Anticancer (potential CBSI) Not reported
1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Pyrrolo[3,4-c]pyridine N-alkyl/aminoethyl derivatives Analgesic, sedative (morphine-like) LD₅₀: 200–400 mg/kg (mice)
1H-Chromeno[3,2-c]pyridine derivatives Chromeno[3,2-c]pyridine Substituents at R, R₁, R₂, X MAO-B/ChE inhibition IC₅₀: 1–10 µM (ChE)
Furo[3,2-c]pyridines Furo[3,2-c]pyridine 4-phenyl, 3-trifluoromethyl Antimicrobial (bacteria, fungi) Moderate to strong activity
4-Methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine Pyrrolo[3,2-c]pyridine 4-OCH₃, 3-NO₂ Not reported (structural analog) N/A

Key Structural and Functional Comparisons

Core Scaffold Variations: The pyrrolo[3,2-c]pyridine core (target compound) differs from pyrrolo[3,4-c]pyridine () in the fusion position of the pyrrole and pyridine rings, leading to distinct electronic environments and pharmacological profiles . Chromeno[3,2-c]pyridines () incorporate a fused benzene ring, enhancing rigidity and π-stacking interactions critical for MAO-B inhibition . Furo[3,2-c]pyridines () replace the pyrrole ring with a furan, reducing basicity but improving antimicrobial activity .

Substituent Effects: Methoxy groups (e.g., 4-OCH₃ in the target compound) improve solubility and metabolic stability compared to nitro or trifluoromethyl groups in analogs like 4-Methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine .

In contrast, pyrrolo[3,4-c]pyridines exhibit potent analgesic and sedative effects, with two derivatives (9 and 11) matching morphine’s efficacy in rodent models . Chromeno[3,2-c]pyridines show MAO-B selectivity, with IC₅₀ values in the low micromolar range, making them candidates for neurodegenerative disease therapy .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for N-substituted pyrrolo[3,4-c]pyridines (), involving cyclization and alkylation steps.
  • Furo[3,2-c]pyridines are synthesized via Perkin reaction and Suzuki coupling, yielding antimicrobial derivatives with moderate yields .

Biological Activity

4-Methoxy-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine is a bicyclic compound characterized by a pyrrole ring fused to a pyridine ring. Its unique structure, featuring a methoxy group at the 4-position and two methyl groups at the 2 and 6 positions, contributes to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C${10}$H${12}$N
  • Molecular Weight : Approximately 160.21 g/mol

The compound's reactivity can be influenced by the electron-donating effects of the methoxy group, allowing it to undergo various electrophilic and nucleophilic reactions.

Synthesis

This compound can be synthesized through several methods:

  • Cyclization of Precursors : Involves reacting 4-methoxy-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine with formaldehyde in tetrahydrofuran.
  • Industrial Production : Uses continuous flow reactors and advanced purification techniques to enhance yield and purity.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit topoisomerase I, an enzyme critical for DNA replication and transcription.
  • Receptor Modulation : Derivatives of this compound have demonstrated potential in modulating receptor activity, which is crucial for various physiological processes.

Therapeutic Applications

Research indicates that this compound and its derivatives possess significant pharmacological properties:

  • Anticancer Activity : Studies have reported cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC$_{50}$ values in the nanomolar range against human tumor cells.
  • Antiviral Properties : Investigations into its antiviral potential are ongoing, with preliminary results indicating efficacy against specific viral strains.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests its potential use in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

Compound NameStructure TypeKey Characteristics
6-Methylpyrrolo[3,4-c]pyridinePyrrolo-PyridineExhibits antidiabetic properties; reduces blood glucose levels.
4-Amino-1H-pyrrolo[3,2-c]pyridinePyrrolo-PyridineKnown for neuroprotective effects; interacts with neurotransmitter systems.
5-Bromo-1H-pyrrolo[3,2-c]pyridinePyrrolo-PyridineStudied for anticancer activity; shows cytotoxic effects against cancer cells.

Case Studies

Several studies illustrate the biological efficacy of this compound:

  • Cytotoxicity Studies : A study demonstrated that derivatives exhibited significant cytotoxicity against MCF-7 breast cancer cells with IC$_{50}$ values ranging from 0.01 µM to 0.03 µM .
  • Antibacterial Activity : Research on pyrrolo[3,4-c]pyridines indicated their potential as antibacterial agents against Staphylococcus aureus and Escherichia coli .
  • Insulin Sensitivity Enhancement : Compounds related to this structure have shown increased insulin sensitivity in adipocytes by up to 37.4% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Methoxy-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine
Reactant of Route 2
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4-Methoxy-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine

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